VPC-18005 belongs to a class of compounds known as ERG antagonists. These compounds are designed to interfere with the binding of ERG to DNA, thereby disrupting its transcriptional activity. The compound is classified as an antineoplastic agent due to its potential application in cancer therapy, particularly for metastatic castration-resistant prostate cancer.
The synthesis of VPC-18005 involves several key steps that utilize organic synthesis techniques. The compound comprises a hydrophobic isopropyl benzyl group linked via an azo moiety to a negatively charged 5′ carboxyl 4-thiazolidanone group. The synthesis process typically begins with the formation of the azo linkage between the two functional groups, followed by purification steps such as recrystallization or chromatography to isolate the final product.
The synthetic route may include:
The molecular structure of VPC-18005 reveals a complex arrangement conducive to its function as an ERG antagonist. The compound's structure can be depicted as follows:
The predicted binding mode within the ERG-ETS domain suggests interactions such as salt bridges and hydrogen bonds with key amino acid residues, including Lys357, Leu313, Trp351, and Tyr372, which are critical for its inhibitory activity .
VPC-18005 has been shown to engage in specific chemical interactions that disrupt protein-DNA complexes. Notably, electrophoretic mobility shift assays have demonstrated that VPC-18005 can effectively inhibit the formation of ERG-DNA complexes, thereby blocking downstream gene expression associated with tumor progression .
The interaction mechanism involves:
The mechanism by which VPC-18005 exerts its therapeutic effects primarily involves blocking the transcriptional activity of ERG. By binding to the ERG-ETS domain, VPC-18005 prevents ERG from interacting with its DNA target sites, leading to decreased expression of genes involved in cell proliferation and survival.
Key aspects include:
VPC-18005 exhibits distinct physical and chemical properties that contribute to its biological activity:
These properties facilitate its use in laboratory settings for further research into its efficacy against prostate cancer.
VPC-18005 is primarily investigated for its potential applications in cancer therapy. Its ability to inhibit ERG transcriptional activity positions it as a candidate for treating prostate cancers characterized by ERG overexpression. Current research focuses on:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3